Sodium mercaptobenzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

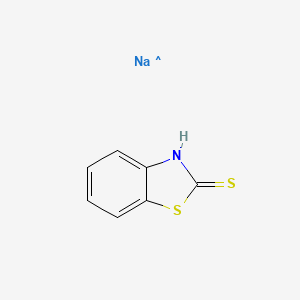

Sodium mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4NNaS2. It is a derivative of mercaptobenzothiazole, which is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its antimicrobial and antifungal properties, making it valuable in different fields such as medicine and agriculture .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur at high temperatures. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{CS2} + \text{S} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]

Another traditional method involves the reaction of 2-aminothiophenol with carbon disulfide: [ \text{C6H4(NH2)SH} + \text{CS2} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptobenzothiazole with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Analyse Chemischer Reaktionen

Reaction with Acids

NaMBT reacts exothermically with strong acids, liberating hydrogen sulfide (H₂S) and regenerating MBT:

C₇H₄NNaS₂+H⁺→C₇H₅NS₂+Na⁺+H₂S↑

-

Conditions : Contact with mineral acids (e.g., HCl, H₂SO₄) or acid fumes .

-

Hazards : Rapid heat generation and H₂S release pose explosion and toxicity risks .

Oxidation Reactions

NaMBT undergoes oxidation to form benzothiazole disulfide (MBTS), a critical intermediate in rubber vulcanization:

2C₇H₄NNaS₂+O→C₁₄H₈N₂S₄+2NaOH

-

Conditions : Exposure to air, oxidizing agents (e.g., hydroperoxides), or elevated temperatures .

-

Mechanism : Radical-initiated chain reaction, with light or heat accelerating the process .

-

Solubility : MBTS is less water-soluble than NaMBT, leading to sediment formation in industrial systems .

Reaction with Amines

NaMBT reacts with amines to form sulfenamide derivatives, widely used as rubber accelerators:

C₇H₄NNaS₂+R₂NH→C₇H₄NS₂NR₂+NaOH

-

Example : Reaction with morpholine produces 2-morpholinodithiobenzothiazole .

-

Application : Enhances sulfur crosslinking efficiency in vulcanization .

Corrosion Inhibition

NaMBT chelates copper surfaces, forming protective films:

C₇H₄NNaS₂+Cu²⁺→Cu(C₇H₄NS₂)₂+Na⁺

-

Dosage : 4 mg/L in cooling systems effectively prevents copper corrosion .

-

Mechanism : Adsorption or chelation blocks oxidative degradation .

Reactivity with Light Metals

NaMBT reacts with aluminum or zinc, producing hydrogen gas:

2C₇H₄NNaS₂+2Al+6H₂O→2Al(OH)₃+2NaSH+3H₂↑+2C₇H₅NS₂

Thermal Decomposition

At elevated temperatures (>100°C), NaMBT decomposes into hazardous byproducts:

-

Products : Benzothiazole, sulfur oxides, and nitrogen compounds .

-

Conditions : Overheating during storage or industrial processes .

Alkaline Stability

NaMBT remains stable in alkaline solutions (pH 9–13.5) but degrades in acidic or neutral environments .

Key Research Findings

-

Oxidation Pathways : MBTS formation is irreversible under standard conditions, limiting NaMBT’s reusability in closed-loop systems .

-

Toxicity of Byproducts : H₂S and decomposition products pose significant health risks, necessitating stringent handling protocols .

-

pH Dependency : Stability in alkaline environments makes NaMBT suitable for water treatment but incompatible with acidic coolants .

Wissenschaftliche Forschungsanwendungen

Rubber Manufacturing

Vulcanization Agent

Sodium mercaptobenzothiazole plays a significant role in the sulfur vulcanization process of rubber. It enhances the vulcanization efficiency by allowing rubber to cure at lower temperatures and with less sulfur compared to traditional methods. This results in stronger and more durable rubber products. Research conducted by Pirelli and Goodyear Tire & Rubber highlighted these benefits, leading to the compound's recognition in the industry as an effective accelerator in rubber formulations .

Corrosion Inhibition

Corrosion Inhibitor

this compound is widely used as a corrosion inhibitor in various applications, particularly in metalworking fluids and water treatment systems. It helps prevent microbial growth and degradation of industrial products by controlling mold and bacteria. The compound's efficacy as a bactericide and fungicide has been documented, indicating its potential for use in preserving adhesives, paints, and textiles .

Biological Applications

Antimicrobial Properties

Extensive studies have shown that this compound exhibits notable antimicrobial activity against various bacteria and fungi. It has been identified as a mechanism-based inhibitor of several enzymes, which contributes to its biological effectiveness. For example, it has demonstrated significant inhibition against pathogens such as Bacillus subtilis and Escherichia coli, showcasing its potential as an antimicrobial agent .

Medicinal Chemistry

Research into benzothiazole derivatives has revealed that compounds based on this compound possess diverse therapeutic activities. These include anti-inflammatory, antitumor, antidiabetic, and anthelmintic properties. A review of benzothiazole-based compounds highlighted their potential in treating various diseases through their pharmacological profiles .

Table 1: Summary of Applications

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound derivatives against various strains of bacteria and fungi. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values, revealing promising results for several derivatives that demonstrated significant antibacterial activity at concentrations as low as 1-2.5 μg/mL against resistant strains like Candida albicans and Bacillus anthracis .

Wirkmechanismus

The mechanism of action of sodium mercaptobenzothiazole involves its interaction with various molecular targets. It acts as an inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90. These interactions lead to its antimicrobial, anti-inflammatory, and antitumor effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding to these molecular targets .

Vergleich Mit ähnlichen Verbindungen

Sodium mercaptobenzothiazole is unique due to its dual functionality as both a sulfur and nitrogen-containing heterocycle. Similar compounds include:

2-Aminobenzothiazole: Lacks the thiol group but retains the benzothiazole structure.

2-Mercaptobenzimidazole: Contains a similar thiol group but with a benzimidazole ring instead of a benzothiazole ring.

2-Mercaptobenzoxazole: Similar structure but with an oxygen atom in the ring instead of sulfur.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound .

Eigenschaften

Molekularformel |

C7H5NNaS2 |

|---|---|

Molekulargewicht |

190.2 g/mol |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9); |

InChI-Schlüssel |

KRXFTOUYGXMRRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)NC(=S)S2.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.